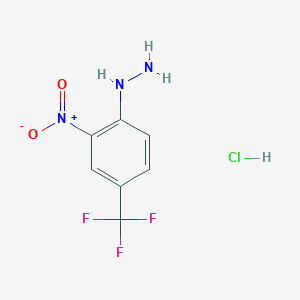

(2-ニトロ-4-(トリフルオロメチル)フェニル)ヒドラジン塩酸塩

概要

説明

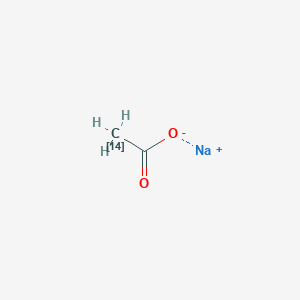

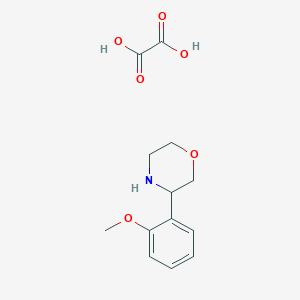

“(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1049748-69-7 . It is a solid substance stored at ambient temperature .

Molecular Structure Analysis

The molecular weight of this compound is 257.6 . Its IUPAC name is 1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride . The InChI code is 1S/C7H6F3N3O2.ClH/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15;/h1-3,12H,11H2;1H .Physical and Chemical Properties Analysis

“(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a solid substance stored at ambient temperature . Its molecular weight is 257.6 .科学的研究の応用

(2-ニトロ-4-(トリフルオロメチル)フェニル)ヒドラジン塩酸塩の用途に関する包括的な分析:

有機合成

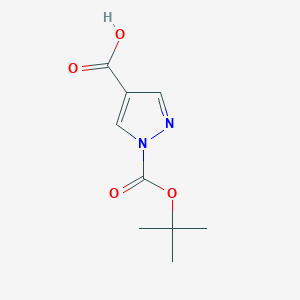

(2-ニトロ-4-(トリフルオロメチル)フェニル)ヒドラジン塩酸塩は、有機合成における中間体として使用されます。 これは、グラフェンオキシドの一段階還元および官能基化において、フッ素原子を含むフェニルヒドラジン系還元剤として作用します . この化合物は、潜在的な生物学的活性を持つ分子である2-ヨード-9-トリフルオロメチル-パウロンの合成にも使用できます .

医薬品

医薬品研究では、この化合物は、生物学的に活性なアゾールおよびアミノグアニジン誘導体の調製における中間体として役立ちます . これらの誘導体は、抗真菌剤、抗菌剤、抗癌剤など、幅広い治療用途を持つため重要です。

農薬

この化合物のトリフルオロメチル基は、農薬の開発においてますます重要になっています。 過去20年間で、発売された農薬の50%以上がフッ素化されており、このような化合物が作物保護において重要な役割を果たしていることを示しています .

材料科学

材料科学では、(2-ニトロ-4-(トリフルオロメチル)フェニル)ヒドラジン塩酸塩は、電子機器、センサー、その他の先端技術で応用されているグラフェンオキシドなどの材料の改質および改良に使用できます .

Safety and Hazards

作用機序

Mode of Action

It’s known that phenylhydrazine-based compounds, such as this one, can act as reductants . They may interact with their targets by donating electrons, leading to changes in the target molecules’ structure and function.

Biochemical Pathways

Phenylhydrazine-based compounds have been reported to participate in the reduction and functionalization of graphene oxide . This suggests that they may interact with biochemical pathways involving oxidation-reduction reactions.

Result of Action

Given its potential role as a reductant , it may induce changes in the redox state of its target molecules, potentially altering their function.

生化学分析

Biochemical Properties

(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a reductant in specific biochemical pathways. For instance, it has been used in the reduction and functionalization of graphene oxide . The compound’s interactions with biomolecules are primarily driven by its nitro and trifluoromethyl groups, which facilitate electron transfer and binding interactions.

Cellular Effects

The effects of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the respiratory system, causing irritation . Additionally, its impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways, which can lead to changes in cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

(2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its reduction and subsequent reactions. The compound’s presence can alter metabolic flux and metabolite levels, impacting overall cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of (2-Nitro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and subsequent biochemical effects.

特性

IUPAC Name |

[2-nitro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O2.ClH/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15;/h1-3,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOFKTUJKVGNJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid](/img/structure/B1644716.png)

![2-[(4-Methoxybenzyl)amino]nicotinonitrile](/img/structure/B1644719.png)

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)] bis[3-hydroxy-N-phenyl]-2-naphthalenecarboxamide](/img/structure/B1644761.png)